4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine
Description
4-(2-Methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 2-methoxyphenyl group at the 4-position and a 4-(trifluoromethyl)benzylidene moiety at the N-terminus. Its molecular formula is C₂₅H₂₃F₃N₃O, with a molecular weight of approximately 438.47 g/mol. The compound is structurally characterized by:
- Piperazine ring: A six-membered heterocycle with two nitrogen atoms, enabling hydrogen bonding and receptor interactions.
- 2-Methoxyphenyl substituent: Introduces electron-donating effects and modulates lipophilicity.
- 4-(Trifluoromethyl)benzylidene group: Provides strong electron-withdrawing properties and enhances metabolic stability .
This compound is hypothesized to target central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) or enzymes (e.g., CYP51) based on structural parallels with pharmacologically active analogs .
Properties
IUPAC Name |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c1-26-18-5-3-2-4-17(18)24-10-12-25(13-11-24)23-14-15-6-8-16(9-7-15)19(20,21)22/h2-9,14H,10-13H2,1H3/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBMJOAQCWWLHG-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine , also known by its CAS number 315216-90-1, is a piperazine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by recent research findings and case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a piperazine ring, a methoxyphenyl group, and a trifluoromethyl-substituted benzylidene moiety. This unique configuration is believed to contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Anti-inflammatory Effects : The compound has been investigated for its anti-neuroinflammatory properties. It has shown potential in inhibiting the NF-κB signaling pathway, which is crucial in regulating inflammatory responses in the central nervous system (CNS) .
- Enzyme Inhibition : The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. In vitro studies reported IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating moderate inhibition potential .
- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : By modulating the NF-κB pathway, the compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in neurodegenerative diseases .
- Interaction with Acetylcholinesterase : The structural characteristics allow it to bind effectively to AChE and BuChE, thereby prolonging the action of acetylcholine in synaptic clefts, which is beneficial for cognitive functions .
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Neuroinflammation Model : In a mouse model of neuroinflammation, the administration of this compound resulted in a significant reduction in microglial activation markers, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on HepG2 liver cells indicated that the compound did not exhibit significant toxicity at concentrations up to 100 µM, supporting its safety profile for further development .
Data Tables
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties among the target compound and analogs:
Key Observations :
- The 2-methoxyphenyl group (common in target compound, 18F-Mefway, and WC 44) is associated with CNS receptor targeting (e.g., serotonin/dopamine).
- The trifluoromethyl group in the target compound and UDO enhances metabolic stability and enzyme binding via hydrophobic interactions .
- Substituting the benzylidene group with benzamide (WC 44) or pyridyl (UDO) shifts biological activity from receptor agonism to enzyme inhibition.
Receptor Targeting
- Serotonin 1A (5-HT₁A) Receptors :
- Dopamine D3 Receptors :
Enzyme Inhibition
- CYP51 Inhibition: UDO () shows that trifluoromethylphenyl-piperazines inhibit Trypanosoma cruzi CYP51. The target compound’s benzylidene group may sterically hinder enzyme access, reducing potency compared to UDO .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
